1-(tert-Butoxy)-4-chlorobenzene
Overview
Description
1-(tert-Butoxy)-4-chlorobenzene is an organic compound characterized by a tert-butoxy group attached to a benzene ring, which also bears a chlorine atom at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(tert-Butoxy)-4-chlorobenzene can be synthesized through the etherification of 4-chlorophenol with tert-butyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the ether bond. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as sulfuric acid or solid acid catalysts can enhance the efficiency of the process. Additionally, the reaction can be performed under controlled temperature and pressure to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butoxy)-4-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form 4-tert-butoxyphenol.
Oxidation Reactions: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: 4-tert-butoxyphenol.
Oxidation: Carbonyl compounds such as 4-tert-butoxybenzaldehyde.
Reduction: Cyclohexane derivatives.
Scientific Research Applications
1-(tert-Butoxy)-4-chlorobenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxy)-4-chlorobenzene involves its interaction with molecular targets such as enzymes and receptors. The tert-butoxy group can influence the compound’s binding affinity and specificity towards these targets. Additionally, the chlorine atom can participate in halogen bonding, further modulating the compound’s activity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
1-(tert-Butoxy)-4-chlorobenzene can be compared with other similar compounds, such as:
1-(tert-Butoxy)-2-chlorobenzene: Differing in the position of the chlorine atom, which can affect its reactivity and applications.
1-(tert-Butoxy)-4-bromobenzene: Substitution of chlorine with bromine can lead to changes in chemical properties and reactivity.
4-tert-Butylphenol: Lacking the chlorine atom, this compound has different reactivity and applications.
Properties
IUPAC Name |
1-chloro-4-[(2-methylpropan-2-yl)oxy]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-10(2,3)12-9-6-4-8(11)5-7-9/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJWTQIEQDHWTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172430 | |
Record name | 1-Chloro-4-tert-butoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20172430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18995-35-2 | |
Record name | 1-Chloro-4-tert-butoxybenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018995352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloro-4-tert-butoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20172430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What were the key findings of the repeated-dose toxicity study on 1-tert-butoxy-4-chlorobenzene in rats?
A: The study found that daily oral administration of 1-tert-butoxy-4-chlorobenzene to rats for 42 days resulted in several dose-dependent effects. At the highest dose (500 mg/kg/d), both male and female rats exhibited transient neurological symptoms like decreased spontaneous locomotion, reduced respiratory rate, and incomplete eyelid opening []. This suggests potential central nervous system depression at high doses.
Q2: What were the effects of 1-tert-butoxy-4-chlorobenzene on reproductive and developmental parameters in rats?
A: The study also investigated the potential reproductive and developmental toxicity of 1-tert-butoxy-4-chlorobenzene. A significant finding was the decreased pup weight observed at birth and on postnatal day 4 in the group exposed to the highest dose (500 mg/kg/d) []. This suggests that high doses of 1-tert-butoxy-4-chlorobenzene might negatively impact fetal development in rats.
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